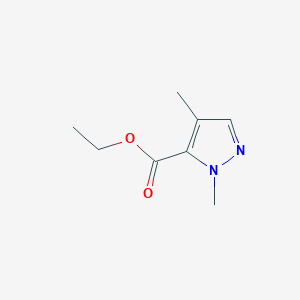
1-(Difluoromethyl)-6-oxo-1,6-dihydropyridine-3-carboxylic Acid
Übersicht
Beschreibung
The molecule “1-(Difluoromethyl)-6-oxo-1,6-dihydropyridine-3-carboxylic Acid” is a pyridine derivative with a carboxylic acid and a difluoromethyl group. Pyridine derivatives are often used in the synthesis of pharmaceuticals and agrochemicals . The presence of a difluoromethyl group can significantly alter the properties of the molecule, potentially enhancing its biological activity .
Chemical Reactions Analysis
The reactivity of this compound would be influenced by its functional groups. The difluoromethyl group could potentially undergo various reactions, including nucleophilic, electrophilic, and free radical di- and monofluoromethylation .Wissenschaftliche Forschungsanwendungen
Antibacterial Properties
1-(Difluoromethyl)-6-oxo-1,6-dihydropyridine-3-carboxylic Acid and its derivatives have been studied for their antibacterial properties. Specifically, arylfluoro-1,4-dihydro-4-oxo-1,8-naphthyridine-3-carboxylic acids, which share a similar structure, have demonstrated significant antibacterial activity. The presence of a fluorine atom and substituted amino groups in these compounds contribute to their effectiveness. For instance, one particular derivative, 1-(2,4-Difluorophenyl)-6-fluoro-7-(3-amino-1-pyrrolidinyl)-1,4-dihydro-4-oxo-1,8-naphthyridine-3-carboxylic acid, has shown excellent in vitro potency and in vivo efficacy as an antibacterial agent (Chu et al., 1986).
Hydrogen Bonding Studies
Studies involving derivatives of 1-(Difluoromethyl)-6-oxo-1,6-dihydropyridine-3-carboxylic Acid have contributed to understanding hydrogen bonding in certain chemical structures. For example, research on 1,2-dialkyl-4-oxo-1,4-dihydropyridin-3-yloxyethanoic acids revealed insights into hydrogen bonding between side-chain carboxylic acid proton and the 4-oxo group of the heterocycle. Such insights are valuable for the development of new chemical compounds with specific bonding characteristics (Dobbin et al., 1993).
Heterogeneous Catalysis
Recent studies have explored the use of coordination polymers derived from 1,6-dihydropyridine-3-carboxylic acid derivatives as heterogeneous catalysts. These polymers have been employed in environmentally friendly tandem reactions, demonstrating significant catalytic activity under solvent-free conditions. This research opens up new possibilities for the use of these compounds in green chemistry applications (Paul et al., 2021).
Lactonization Studies
1-(Difluoromethyl)-6-oxo-1,6-dihydropyridine-3-carboxylic Acid derivatives have also been studied for their behavior in lactonization reactions. These studies contribute to the understanding of how different substituents influence the reaction pathways and the formation of specific lactone structures. This research is crucial for the development of new synthetic methods in organic chemistry (Rudler et al., 2008).
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
1-(difluoromethyl)-6-oxopyridine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5F2NO3/c8-7(9)10-3-4(6(12)13)1-2-5(10)11/h1-3,7H,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZMITOFROYTOFN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=O)N(C=C1C(=O)O)C(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5F2NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Difluoromethyl)-6-oxo-1,6-dihydropyridine-3-carboxylic Acid | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6-Fluoro-1-methyl-1H-benzo[d]imidazole](/img/structure/B1321419.png)











![8-Benzyl-1-oxa-8-azaspiro[4.5]decan-2-one](/img/structure/B1321450.png)
